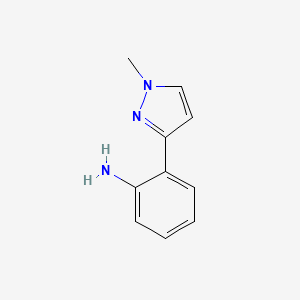

2-(1-Methyl-1H-pyrazol-3-yl)aniline

Descripción general

Descripción

2-(1-Methyl-1H-pyrazol-3-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 1 and an aniline group at position 2. It has a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol .

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which include this compound, have been found to have promising agro-chemical, fluorescent, and biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .

Mode of Action

It is known that the addition of h+ ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Biochemical Pathways

Pyrazole derivatives have been found to demonstrate a broad spectrum of physical, chemical, and biological characteristics .

Pharmacokinetics

It is known that the compound is a solid , which could influence its bioavailability.

Result of Action

Derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the compound is considered hazardous by the 2012 osha hazard communication standard .

Análisis Bioquímico

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that pyrazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)aniline typically involves the reaction of 3-amino-1-methylpyrazole with aniline under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate. The reaction mixture is heated under reflux conditions in a suitable solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted aniline derivatives such as nitroaniline, sulfoaniline, and haloaniline.

Aplicaciones Científicas De Investigación

2-(1-Methyl-1H-pyrazol-3-yl)aniline has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

3-(1-Methyl-1H-pyrazol-3-yl)aniline: Similar structure with a different substitution pattern.

2-(1-Methyl-1H-pyrazol-5-yl)aniline: Similar structure with the pyrazole ring substituted at a different position.

1-Methyl-3-phenyl-1H-pyrazole: Similar pyrazole ring with a phenyl group instead of an aniline group.

Uniqueness

2-(1-Methyl-1H-pyrazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and an aniline group makes it a versatile compound for various applications in research and industry .

Actividad Biológica

2-(1-Methyl-1H-pyrazol-3-yl)aniline, a compound featuring a pyrazole moiety linked to an aniline structure, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3. Its structure comprises a pyrazole ring attached to an aniline group, which is significant in determining its biological activity.

The biological activities of pyrazole derivatives, including this compound, are primarily attributed to their interactions with various biological targets such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : Pyrazole derivatives can inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : These compounds may bind to receptors involved in signaling pathways, influencing cellular responses.

- Formation of Pyrazolium Ions : The addition of protons to the pyrazole can lead to the formation of pyrazolium ions, which alters their reactivity and biological interactions.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antibacterial Activity : It has shown effectiveness against various bacterial strains.

- Antitumor Activity : Studies indicate potential anticancer properties, particularly against specific cancer cell lines .

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in biological systems.

- Antidiabetic Properties : Research suggests it may help in managing diabetes-related conditions .

Anticancer Activity

A study focused on the anticancer potential of pyrazole derivatives found that this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.50 |

| This compound | A549 | 25.00 |

These results indicate that the compound could be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

In another study assessing antimicrobial properties, various pyrazole derivatives were tested against common pathogens. The results highlighted that:

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

This data supports the potential use of this compound in treating bacterial infections .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound is stable in biological systems, with moderate metabolic stability observed in human liver microsomes. However, caution is advised due to its classification as hazardous under OSHA standards .

Propiedades

IUPAC Name |

2-(1-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-4-2-3-5-9(8)11/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHNJKCWZFJQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.